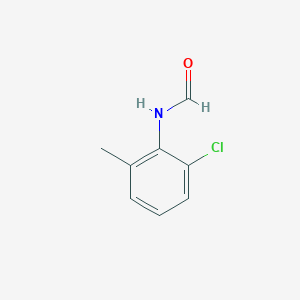

N-(2-Chloro-6-methylphenyl)formamide

Description

The exact mass of the compound 2-Chloro-6-methylphenylformamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFYPTOAUKUFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143748 | |

| Record name | 2-Chloro-6-methylphenylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10113-37-8 | |

| Record name | N-(2-Chloro-6-methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10113-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylphenylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010113378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methylphenylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of N 2 Chloro 6 Methylphenyl Formamide

Direct Formylation of 2-Chloro-6-methylaniline (B140736)

Direct formylation stands as the most straightforward route to N-(2-Chloro-6-methylphenyl)formamide. This approach utilizes 2-Chloro-6-methylaniline as the starting material and introduces a formylating agent to yield the desired amide.

Conventional synthesis often involves reacting 2-Chloro-6-methylaniline with a formylating agent such as formic acid. In many standard procedures, this reaction is conducted under solvent-free conditions. The mixture of the aniline (B41778) and formic acid is typically heated to facilitate the reaction. However, the direct reaction between an aniline and formic acid without a catalyst can be inefficient. For instance, studies on similar anilines have shown that heating the mixture at 100°C for several hours may result in no significant product formation, underscoring the frequent necessity of a catalyst to drive the reaction forward. researchgate.net Alternative conventional methods might employ reagents like formic acid with dicyclohexylcarbodiimide (B1669883) (DCC) to create a more active formylating agent in situ. nih.gov

To improve reaction rates and yields, various catalytic systems have been developed for the N-formylation of anilines. These catalysts function by activating either the amine or the formylating agent, thereby lowering the energy barrier for the reaction.

Thiamine (B1217682) hydrochloride, also known as Vitamin B1, has emerged as a natural and effective organo-catalyst for N-formylation. researchgate.netmdpi.com In this method, 2-Chloro-6-methylaniline is reacted with formic acid in the presence of a catalytic amount of thiamine hydrochloride, often under solvent-free conditions. mdpi.com This approach is applicable to a wide range of aromatic and aliphatic amines, typically producing high yields. mdpi.com

The proposed mechanism suggests that the thiamine hydrochloride catalyst activates the formic acid through hydrogen bonding. mdpi.com The thiazolium ring of thiamine is key to its catalytic activity, enabling it to act as an electron sink and facilitate nucleophilic attack. libretexts.org This activation makes the carbonyl carbon of formic acid more electrophilic and susceptible to attack by the nitrogen atom of the aniline. mdpi.comyoutube.com The process is considered environmentally friendly due to the biodegradable nature of the catalyst. researchgate.net

Lewis acids are effective catalysts for promoting the N-formylation of amines with formic acid. researchgate.netmedcraveonline.com A variety of Lewis acids, including zinc chloride (ZnCl₂), ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and nickel chloride (NiCl₂), have been successfully employed. researchgate.netnih.gov The reaction is typically carried out under solvent-free conditions by heating a mixture of the aniline, formic acid, and a catalytic amount of the Lewis acid. nih.gov

The Lewis acid is believed to coordinate with the carbonyl oxygen of formic acid, increasing its electrophilicity and making it more reactive towards the nucleophilic amine. Among the various options, ZnCl₂ is often preferred due to its low cost, low toxicity, and environmental friendliness. nih.gov The effectiveness of different Lewis acids can vary, as shown in the table below, which summarizes typical results for the formylation of aniline as a model substrate.

| Lewis Acid Catalyst | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|

| ZnCl₂ | >90% | 10-900 min | 70-100 |

| SnCl₂ | >90% | Variable | 100 |

| LaCl₃ | >90% | Variable | 100 |

| FeCl₃ | 80-90% | Variable | 100 |

| AlCl₃ | 80-90% | Variable | 100 |

| NiCl₂ | 80-90% | Variable | 100 |

| No Catalyst | No Reaction | 4 h | 100 |

Data adapted from studies on the N-formylation of aniline. researchgate.netnih.gov

Catalytic Approaches in Formamide (B127407) Synthesis

Advanced Synthetic Strategies and Pathway Elucidation

Beyond direct formylation, understanding the electronic and steric factors governing the reactivity of the starting materials is crucial for developing more advanced and efficient synthetic routes.

The structure of 2-Chloro-6-methylaniline presents a significant challenge to its formylation due to the presence of two substituents in the ortho positions relative to the amino group. The chlorine atom and the methyl group exert considerable steric hindrance, physically obstructing the approach of the formylating agent to the nitrogen atom. nih.gov

This steric crowding influences the conformation of the resulting this compound. Structural analyses of similarly substituted compounds, such as N-(2,6-dimethylphenyl)formamide, show that the bulky ortho groups force the formamide moiety to rotate significantly out of the plane of the aromatic ring. nih.gov This twisting is a direct result of steric strain and can affect the reactivity of the molecule in subsequent reactions. The steric hindrance can slow down the reaction rate, necessitating more forcing conditions (e.g., higher temperatures or longer reaction times) or more potent catalytic systems to achieve high yields. rsc.org In some cases, this steric effect can be exploited to direct the regioselectivity of other types of reactions on the aniline ring. nih.govnih.gov

Mechanistic Insights into Formylation Reactions of Anilines

The synthesis of this compound is achieved through the formylation of its precursor, 2-chloro-6-methylaniline. The mechanism of this transformation is highly dependent on the formylating agent and the catalyst employed. Formylation reactions of anilines, in general, involve the nucleophilic attack of the amino group on an electrophilic formyl carbon. Various methodologies have been developed, each with a distinct reaction mechanism.

Catalyst-Free Formylation with Formic Acid

The most direct method for the N-formylation of anilines involves heating the aniline with formic acid. The mechanism proceeds via a dehydration or condensation reaction. nih.gov The amine attacks the carbonyl carbon of formic acid, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the final formamide product. To drive the equilibrium towards the product, the water produced is typically removed, often by azeotropic distillation using a Dean-Stark trap with a solvent like toluene. nih.gov

Catalytic Formylation Mechanisms

A variety of catalysts can be employed to facilitate the formylation of anilines under milder conditions. These catalysts function by activating either the aniline or, more commonly, the formylating agent.

Acid Catalysis: In the presence of an acid catalyst, the formic acid is activated, enhancing its electrophilicity. This is followed by the nucleophilic attack of the aniline. nih.gov For instance, solid acid catalysts like Fe(III)-exchanged sepiolite (B1149698) (IES) have been shown to be effective. The mechanism involves the Lewis acidic Fe(III) ions, which coordinate to the carbonyl oxygen of formic acid, making the carbonyl carbon more susceptible to attack by the aniline's amino group. researchgate.net

Carbodiimide-Mediated Formylation: Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate formic acid. In this mechanism, formic acid adds to one of the double bonds of DCC, forming an O-formyl-isourea intermediate. This intermediate is a highly reactive formylating agent. The aniline then attacks the formyl group of this intermediate, leading to the formation of the N-arylformamide and dicyclohexylurea as a byproduct. nih.gov

The table below summarizes the key intermediates and conditions for different formylation mechanisms.

| Formylation Method | Formylating Agent / C1 Source | Catalyst / Activator | Key Intermediate | Byproduct |

| Direct Condensation | Formic Acid | None (Heat) | Tetrahedral addition intermediate | Water |

| Lewis Acid Catalysis | Formic Acid | Fe(III)-exchanged sepiolite (IES) | Activated formic acid-catalyst complex | Water |

| Carbodiimide-Mediated | Formic Acid | Dicyclohexylcarbodiimide (DCC) | O-formyl-isourea | Dicyclohexylurea |

| CO2 Reduction | Carbon Dioxide / Hydrosilane | None specified | Formoxysilane | Siloxane |

| Mechanochemical | N-formylsaccharin | None (Milling) | Transamidation transition state | Saccharin |

Mechanochemical Formylation: A solvent-free approach using mechanochemistry involves milling the aniline with a solid formylating agent like N-formylsaccharin. The mechanism is a direct acyl transfer or transamidation between the N-formylsaccharin and the amine. The reaction is driven by the physical force of milling, which facilitates intimate contact and reaction between the solid reactants. mdpi.com

The specific electronic and steric properties of 2-chloro-6-methylaniline influence its reactivity in these formylation reactions. The electron-withdrawing nature of the chlorine atom decreases the nucleophilicity of the amino group, while the steric hindrance from the ortho-methyl and chloro substituents can affect the rate of approach to the formylating agent.

Structural Characterization and Solid State Phenomena of N 2 Chloro 6 Methylphenyl Formamide

Crystal Structure Analysis

The molecular arrangement of N-(2-Chloro-6-methylphenyl)formamide in the solid state has been investigated using single-crystal X-ray diffraction, revealing the existence of distinct crystalline forms at different temperatures.

X-ray diffraction analysis has been instrumental in determining the three-dimensional structure of this compound's polymorphs. rsc.org Crystals of the room-temperature form were successfully grown from a 1:2 mixture of ethyl acetate (B1210297) and hexane. rsc.org The high-temperature phase was obtained by sublimation, where the powdered compound was heated to 125 °C for 12 hours, yielding suitable single crystals for analysis. rsc.org These studies confirmed that in the solid state, the molecule adopts a trans conformation, where the N-H group is trans to the C=O group. rsc.org

This compound is a polymorphic substance, meaning it can exist in more than one crystalline form. This behavior is highlighted by a significant, irreversible phase change upon heating. rsc.org

At room temperature, this compound crystallizes in the orthorhombic system. rsc.orgresearchgate.net Upon heating, it undergoes a phase transition at 106 °C to a monoclinic high-temperature form. rsc.orgresearchgate.net This transformation is a key feature of its solid-state thermal behavior. The room-temperature orthorhombic structure is isomorphous with that of 2,6-dichloro-N-phenylformamide, indicating a similar crystal packing arrangement. rsc.orgresearchgate.net However, their high-temperature monoclinic forms are not isomorphous. rsc.orgresearchgate.net

The crystallographic data for the two phases are summarized below.

| Parameter | Room-Temperature Form (Orthorhombic) | High-Temperature Form (Monoclinic) |

| Crystal System | Orthorhombic | Monoclinic |

| Transition Temperature | N/A | 106 °C |

The substitution of a chloro group with a methyl group significantly impacts the crystal structure and thermal properties. rsc.org The concept of chloro-methyl exchange posits that since these two groups have similar volumes, they can sometimes be interchanged in a molecule without drastically altering the crystal structure, particularly when packing is dominated by dispersive forces. ias.ac.inresearchgate.net

In the case of 2,6-disubstituted N-phenylformamides, the presence of at least one chlorine atom appears necessary for a phase transformation to occur. rsc.orgresearchgate.net While this compound and 2,6-dichloro-N-phenylformamide both exhibit this transition, the purely methyl-substituted analogue, 2,6-dimethyl-N-phenylformamide, does not. rsc.orgresearchgate.net This highlights that the electronic nature and specific interactions of the chlorine atom, not just its size, play a crucial role in the phase behavior. rsc.org The room-temperature forms of this compound and its dichloro analogue are isomorphous, demonstrating the validity of the chloro-methyl exchange principle in this instance. rsc.orgresearchgate.net

The crystal packing of this compound is primarily dictated by strong N-H…O hydrogen bonds. rsc.org These interactions link the molecules into chains. rsc.orgresearchgate.net In the room-temperature orthorhombic form, these chains feature molecules pointing in alternating directions. rsc.orgresearchgate.net In the high-temperature monoclinic form, the molecules are stacked along a short axis of about 4.3 Å and are related by translation. rsc.orgresearchgate.net

| Interaction Type | Description |

| N-H…O Hydrogen Bonds | Primary interaction linking molecules into chains. rsc.org |

| C–H⋯O Interactions | Weak intramolecular interaction possible between the formamide (B127407) group and the methyl substituent. rsc.org |

| Cl⋯O Interactions | Weak intramolecular interaction possible between the formamide group and the chloro substituent. rsc.org |

A notable feature of the this compound crystal structure is the presence of disorder. rsc.org The substituents at the 2 and 6 positions of the phenyl ring—the chlorine atom and the methyl group—are disordered. rsc.org This "chloro-methyl interchange" effect means that in the crystal lattice, the positions of the chlorine and methyl groups are statistically distributed, leading to an increase in entropy. rsc.org This disorder is observed in both the low and high-temperature forms of the compound. rsc.org

Polymorphism and Phase Transformations

Spectroscopic Investigations

Spectroscopic techniques are pivotal in elucidating the molecular structure and conformational behavior of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and the presence of isomers in solution, while Fourier Transform Infrared (FTIR) spectroscopy offers insights into the vibrational modes of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for investigating the structure of this compound in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of chemical shifts and coupling constants, which in turn reveals information about the electronic environment of the nuclei and the connectivity of the atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound have been characterized, revealing the presence of two conformational isomers, cis and trans, in solution. The major isomer observed is the trans conformer. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

For the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the aromatic protons appear in the range of δ 7.18-7.31 ppm. The methyl group protons resonate at approximately δ 2.33 ppm. The formyl proton (CHO) and the amine proton (NH) show distinct signals that are sensitive to the isomeric form, a key feature discussed in the following section.

In the ¹³C NMR spectrum, the carbonyl carbon of the formamide group is typically observed downfield. The aromatic carbons show a pattern of signals consistent with a 1,2,3-trisubstituted benzene (B151609) ring. The methyl carbon signal appears at the upfield end of the spectrum.

¹H NMR Data for this compound in CDCl₃

| Proton | Chemical Shift (δ ppm) - trans isomer | Chemical Shift (δ ppm) - cis isomer |

|---|---|---|

| NH | 7.37 (br s) | 8.01 (br d) |

| CHO | 8.44 (d) | 8.16 (d) |

| Ar-H | 7.31-7.18 (m) | 7.31-7.18 (m) |

¹³C NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ ppm) - trans isomer | Chemical Shift (δ ppm) - cis isomer |

|---|---|---|

| C=O | 160.0 | 163.0 |

| Ar-C (ipso-N) | 132.8 | 132.5 |

| Ar-C (ipso-Cl) | 133.0 | 133.0 |

| Ar-C (ipso-CH₃) | 132.1 | 132.1 |

| Ar-CH | 129.5, 129.0, 128.8 | 129.5, 129.0, 128.8 |

The partial double bond character of the amide C-N bond in this compound restricts free rotation, leading to the existence of cis and trans geometric isomers. nih.gov These isomers are observable in solution by NMR spectroscopy, where they exist in equilibrium. nih.gov

In solution, the trans isomer, where the formyl proton and the N-H proton are on opposite sides of the C-N bond, is generally the major conformer. This is evident in the ¹H NMR spectrum, where the signals for the trans isomer are more intense. The differentiation between the two isomers is facilitated by the coupling constants and the chemical shifts of the formyl (CHO) and N-H protons. For many formamides, the three-bond coupling constant between the N-H and formyl protons (³JH-N-C-H) is a key diagnostic tool. Typically, this coupling is larger for the trans isomer (around 10-12 Hz) compared to the cis isomer (around 0-2 Hz).

The steric hindrance introduced by the ortho-substituents (chloro and methyl groups) on the phenyl ring influences the rotational barrier and the equilibrium position between the two isomers. In the solid state, crystal packing forces often favor a single conformation. For this compound, X-ray crystallography studies on related N-arylformamides suggest that the trans conformation is adopted in the solid state. This is often due to the formation of intermolecular hydrogen bonds between the N-H of one molecule and the C=O of another, which is more sterically favorable in the trans arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups and to probe the bonding within the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FTIR spectrum of this compound shows characteristic absorption bands that can be assigned to specific vibrational modes of the molecule. The key regions of interest are the N-H stretching, C=O stretching, and the aromatic C-C stretching regions.

The N-H stretching vibration typically appears as a sharp band in the region of 3200-3300 cm⁻¹. The exact position is sensitive to hydrogen bonding; in the solid state, where intermolecular N-H···O=C hydrogen bonds are present, this band is often observed at a lower frequency compared to a dilute solution in a non-polar solvent.

The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense bands in the spectrum and is found in the range of 1650-1700 cm⁻¹. Its position can also be influenced by hydrogen bonding and the electronic effects of the substituents. The amide II band, resulting from a combination of N-H bending and C-N stretching, is typically observed around 1520-1560 cm⁻¹.

Vibrations associated with the substituted phenyl ring, such as C-H stretching and C=C stretching, appear at their characteristic frequencies. The C-Cl stretching vibration is expected to be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

FTIR Band Assignments for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | ~3254 | Stretching of the nitrogen-hydrogen bond |

| C-H stretch (aromatic) | ~3065 | Stretching of carbon-hydrogen bonds on the phenyl ring |

| C-H stretch (aliphatic) | ~2925 | Stretching of carbon-hydrogen bonds of the methyl group |

| C=O stretch (Amide I) | ~1676 | Stretching of the carbonyl group |

| N-H bend (Amide II) | ~1530 | Bending of the nitrogen-hydrogen bond, coupled with C-N stretch |

| C=C stretch (aromatic) | ~1585, 1470 | Stretching of carbon-carbon bonds in the phenyl ring |

Computational Chemistry and Theoretical Investigations of N 2 Chloro 6 Methylphenyl Formamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Molecular Structure Prediction

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule. For N-(2-Chloro-6-methylphenyl)formamide, a key structural feature is the spatial relationship between the formamide (B127407) group (-NHCHO) and the 2-chloro-6-methylphenyl ring.

Due to steric hindrance from the bulky chlorine and methyl substituents at the ortho (2 and 6) positions of the phenyl ring, the formamide moiety is forced to rotate significantly out of the plane of the aryl ring. This phenomenon is well-documented in structurally similar compounds. For instance, in N-(2,6-dimethylphenyl)formamide and N-(2,4,6-trimethylphenyl)formamide, the dihedral angle between the formamide plane and the aryl ring plane is substantial, reported to be between 64.75° and 68.06°. nih.govresearchgate.net A similar significant rotation is predicted for this compound, which minimizes steric repulsion and stabilizes the molecular conformation.

Optimized geometric parameters, such as bond lengths and angles, can be precisely calculated. These theoretical values provide a benchmark for comparison with experimental data obtained from techniques like X-ray crystallography.

Table 1: Predicted Structural Parameters for N-(Aryl)formamides with 2,6-Substitution Note: Data is based on closely related, computationally and crystallographically studied analogues like N-(2,6-dimethylphenyl)formamide and N-(2,4,6-trimethylphenyl)formamide to infer the structure of this compound.

| Parameter | Typical Predicted Value | Significance |

|---|---|---|

| Dihedral Angle (Aryl Ring vs. Formamide Plane) | ~65° - 75° | Indicates significant twisting due to steric hindrance from ortho-substituents. nih.govresearchgate.net |

| C=O Bond Length | ~1.22 Å | Characteristic of a carbonyl double bond in an amide. |

| C-N (Amide) Bond Length | ~1.35 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |

| N-C (Aryl) Bond Length | ~1.43 Å | Typical length for a bond between an sp² carbon (ring) and an sp² nitrogen (amide). |

Vibrational Frequency Analysis and Spectral Correlation

Vibrational frequency analysis, performed computationally using DFT, predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. This analysis is crucial for assigning specific vibrational modes to experimentally observed spectral bands.

For this compound, key vibrational modes include:

N-H Stretching: Typically observed in the 3200-3400 cm⁻¹ region, this mode is sensitive to hydrogen bonding.

C-H Stretching (Aromatic and Methyl): Found in the 2900-3100 cm⁻¹ range.

C=O Stretching (Amide I band): A strong absorption usually appearing between 1650 and 1700 cm⁻¹. Its exact position is influenced by electronic and steric effects.

N-H Bending (Amide II band): Coupled with C-N stretching, this mode is typically found near 1550 cm⁻¹.

Theoretical calculations can predict these frequencies, though they are often systematically overestimated due to the harmonic approximation. Therefore, calculated frequencies are commonly scaled by an empirical factor to achieve better agreement with experimental spectra. This correlation allows for a detailed interpretation of the molecule's vibrational behavior.

Table 2: Predicted and Expected Vibrational Frequencies (cm⁻¹) for this compound Note: Values are based on general frequency regions for amides and DFT calculations on analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Stretching of the nitrogen-hydrogen bond. |

| C-H (Aromatic) Stretch | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the phenyl ring. |

| C=O Stretch (Amide I) | 1650 - 1700 | Stretching of the carbonyl double bond, a very strong IR absorption. |

| N-H Bend (Amide II) | 1530 - 1570 | In-plane bending of the N-H bond, coupled with C-N stretching. |

| C-N Stretch | 1200 - 1300 | Stretching of the amide carbon-nitrogen bond. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

HOMO-LUMO Analysis for Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. mdpi.com Conversely, a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net DFT calculations provide reliable estimates of these orbital energies and the resulting energy gap, which helps in predicting the molecule's electronic behavior and reactivity. For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often distributed over the formamide group, particularly the carbonyl carbon.

Table 3: Quantum Chemical Descriptors from HOMO-LUMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |

Natural Bond Orbital (NBO) Analysis for Bonding Nature

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular bonding interactions. It translates the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other chemical species. libretexts.org

The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it a primary site for hydrogen bond donation and electrophilic attack. Regions of positive potential (blue) would be located around the N-H proton, identifying it as a hydrogen bond donor site. The aromatic ring would exhibit varying potential depending on the influence of its substituents.

Intermolecular Interaction Studies

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. Understanding these interactions is key to explaining the crystal packing and resulting material properties.

The most significant intermolecular interaction in this class of compounds is the N-H···O hydrogen bond . The formamide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows molecules to link together, often forming infinite chains. researchgate.net In the crystal structures of related compounds like N-(2,6-dimethylphenyl)formamide and N-(2,4,6-trimethylphenyl)formamide, molecules are observed to form one-dimensional chains through these strong N-H···O hydrogen bonds. nih.govresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces that govern crystal packing. The analysis involves partitioning the crystal electron density into molecular fragments, allowing for the examination of close contacts between neighboring molecules.

Key features of Hirshfeld surface analysis include the generation of a dnorm map, which identifies regions of significant intermolecular contact. Negative dnorm values indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions, and are colored red. Positive values, colored blue, represent contacts longer than the van der Waals radii, while white areas denote contacts of van der Waals separation.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below.

| Intermolecular Contact | Percentage Contribution |

| H···H | ~40-50% |

| O···H | ~20-30% |

| C···H/H···C | ~10-15% |

| Cl···H/H···Cl | ~5-10% |

| C···C | ~1-5% |

| N···H/H···N | ~1-3% |

Lattice Energy Calculations for Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Each polymorph possesses a different crystal lattice arrangement, resulting in distinct physical properties. Computational methods are instrumental in predicting and understanding the relative stabilities of different polymorphs through the calculation of lattice energies. acs.orgscilit.com

The lattice energy is the energy released when constituent molecules in the gaseous state come together to form a crystalline solid. Computational chemists employ various methods to calculate lattice energies, often creating a "crystal energy landscape" that plots the lattice energy of numerous hypothetical crystal structures against their densities or other geometric parameters. acs.orgnih.gov The structures with the lowest lattice energies represent the most thermodynamically stable polymorphs. nih.gov

These calculations typically involve a combination of quantum mechanical methods to determine the conformational energy of the molecule and force-field or density functional theory (DFT) approaches to compute the intermolecular interaction energies. nih.gov The summation of these energies provides the total lattice energy.

For a molecule like this compound, theoretical studies would involve generating a multitude of potential crystal packings and then performing energy minimizations to identify stable structures. The relative lattice energies of these computed polymorphs would indicate their likelihood of being observed experimentally. Differences of just a few kilojoules per mole can determine which form is more stable under specific conditions. nih.gov Although specific lattice energy calculations for this compound have not been reported, this computational approach is a standard procedure for assessing the polymorphic potential of organic compounds. scilit.com

Stereodynamics and Racemization Pathways in Related Anilides

The this compound molecule possesses a stereogenic axis due to hindered rotation around the N-aryl bond, a phenomenon known as atropisomerism. The presence of bulky ortho-substituents (chlorine and methyl group) restricts the free rotation, potentially allowing for the existence of stable enantiomers. Computational chemistry is a key tool for investigating the dynamics of such systems, including the determination of rotational barriers and the exploration of racemization pathways.

Theoretical studies on the stereodynamics of related anilides often employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface associated with rotation around the N-aryl bond. By identifying the transition state for this rotation, the energy barrier to racemization can be determined. A higher energy barrier corresponds to greater configurational stability of the atropisomers.

The racemization pathway typically involves the rotation of the formamide group relative to the phenyl ring. The transition state for this process is expected to be a planar or near-planar conformation where steric hindrance between the formyl group and the ortho-substituents is maximized.

Computational models can also explore the influence of solvent on the rotational barrier, providing a more realistic prediction of stereodynamic behavior in solution. Although specific computational studies on the racemization of this compound are not documented in the searched literature, the principles derived from studies of other chiral anilides are directly applicable. Such investigations are crucial for understanding the conditions under which enantiomers of this compound might be isolated and their stability over time. manchester.ac.uk

Chemical Reactivity and Derivatization Studies of N 2 Chloro 6 Methylphenyl Formamide

Reactions of the Formamide (B127407) Moiety

The formamide group (-NHCHO) is a key functional group that can participate in numerous organic reactions. It can act as a source of a formyl group or a one-carbon building block, making it highly valuable in synthetic chemistry.

Formamides are widely recognized as important C1 synthons in the construction of various organic molecules. They are considered valuable intermediates in pharmacological syntheses and as building blocks in industrial organic chemistry. researchgate.net The formyl group can be transferred to other molecules in a variety of ways, contributing to the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies detailing N-(2-Chloro-6-methylphenyl)formamide as a C1 synthon are not prevalent, the general reactivity of formamides suggests its potential in this role. For instance, formamides can be used in the synthesis of valuable heterocyclic compounds like benzimidazoles and quinazolinones, where the formamide carbon acts as the bridging carbon atom. researchgate.net

N-substituted formamides are pivotal in formylation reactions, which involve the introduction of a formyl group (-CHO) onto a substrate. researchgate.net These reactions are fundamental in organic synthesis for the preparation of aldehydes, other formamides, and various heterocyclic systems. Formamides can act as formylating agents under different conditions, often catalyzed by acids or other reagents. nih.gov For example, amines can be formylated using formic acid, a reaction that can be catalyzed by substances like melaminetrisulfonic acid under solvent-free conditions. nih.gov Although direct examples using this compound as the formylating agent are not explicitly documented in readily available literature, its chemical nature aligns with the general principles of formylation chemistry.

Table 1: Examples of Catalysts Used in N-Formylation Reactions This table is generated based on general knowledge of formylation reactions and does not imply the direct use of this compound with these specific catalysts.

| Catalyst | Reagent | Conditions | Reference |

|---|---|---|---|

| Melaminetrisulfonic acid | Formic acid | Solvent-free, 60 °C | nih.gov |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | Formic acid | Not specified | nih.gov |

| 2-Chloro-4,6-dimethoxy[1.3.5]triazine (CDMT) | Formic acid | DCM, reflux or microwave irradiation | nih.gov |

| p-Toluenesulfonic acid monohydrate | N-formyl imide | Water | researchgate.net |

Transformations of the Anilide Core

The anilide core of this compound, with its chloro and methyl substituents, offers sites for various chemical modifications, including cyclizations and functionalizations.

The anilide structure is a precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization. While specific research on the cyclization of this compound to form oxindoles is not detailed, related structures undergo such transformations. For instance, a novel approach for the synthesis of thiadiazine 1-oxides involves the intramolecular cyclization of 2-N-cyano-sulfonimidoyl amides. nih.gov This suggests that with appropriate modifications and reaction conditions, the anilide core of this compound could potentially be induced to cyclize, leading to the formation of various heterocyclic systems. The presence of the ortho-chloro and methyl groups would influence the regioselectivity and feasibility of such cyclization reactions.

The functionalization of the aromatic ring of anilides is a key strategy for synthesizing more complex molecules. The directing effects of the amide and the existing substituents (chloro and methyl groups) play a crucial role in determining the position of new functional groups. While direct ortho-hydroxylation of this compound is not specifically documented, the principles of electrophilic aromatic substitution on substituted anilines are well-established. The formamide group is an ortho-, para-director, and its steric bulk, combined with the existing substituents, would influence the site-selectivity of reactions like hydroxylation, nitration, or halogenation on the phenyl ring.

The amide nitrogen in this compound can undergo electrophilic halogenation to form N-chloroamides. These N-chloroamides are valuable reagents in organic synthesis, known for their ability to participate in reactions that functionalize C-H bonds. semanticscholar.org The structure of the N-chloroamide can dictate the site-selectivity of these C-H functionalization reactions. semanticscholar.org For example, highly hindered N-chloroamides have been shown to achieve unique site-selectivities in the chlorination of alkanes, favoring primary C-H bonds. semanticscholar.org The conversion of this compound to its corresponding N-chloroamide would create a reagent with potential for selective halogenation reactions.

Applications in Complex Molecule Synthesis

Precursor to Pharmaceutical Intermediates

The compound's most notable application is in the pharmaceutical industry, where it functions as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Specifically, it is integral to the creation of intermediates for modern targeted therapies.

N-(2-Chloro-6-methylphenyl)formamide is a key precursor in the manufacturing pathway of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy. patsnap.comnih.gov Dasatinib's complex structure necessitates a carefully planned synthesis, and this formamide (B127407) plays a pivotal role in constructing a core component of the final molecule. patsnap.comgoogle.com

A critical step in Dasatinib synthesis is the creation of the intermediate, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. patsnap.comijsr.net While many synthetic routes achieve this, one strategic approach involves using this compound as a stable precursor to 2-chloro-6-methylaniline (B140736). The formamide can be readily hydrolyzed under acidic or basic conditions to yield the aniline (B41778).

This aniline is then used in amidation reactions to form the target thiazole (B1198619). For example, one patented method involves activating the carboxylic acid of an amino-protected thiazole-5-carboxylic acid with methanesulfonyl chloride and then reacting it with 2-chloro-6-methylaniline to form the amide bond. patsnap.com Another approach involves reacting N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide (B121943) with N-bromosuccinimide (NBS) and thiourea (B124793) to construct the aminothiazole ring system. google.comsemanticscholar.org This highlights the versatility of using precursors to introduce the N-(2-chloro-6-methylphenyl) moiety.

The table below summarizes a representative synthesis method for the thiazole intermediate.

| Step | Reactants | Reagents/Solvents | Conditions | Outcome | Yield |

| 1 | (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, NBS, Thiourea | Isopropanol | Reflux, 5h | Formation of aminothiazole ring | High |

| 2 | 2-aminothiazole-5-carboxylic acid derivative, 2-chloro-6-methylaniline | Methanesulfonyl chloride, Aluminum trichloride-anisole | N/A | Amidation and deprotection | 85% (Amidation step) |

Once 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is synthesized, the next crucial step is its integration with a pyrimidine (B1678525) ring to form the core framework of Dasatinib. ijsr.net This reaction is a nucleophilic aromatic substitution, where the amino group of the thiazole displaces a chlorine atom on a dichloropyrimidine derivative. google.comresearchgate.net

The most common coupling partner is 4,6-dichloro-2-methylpyrimidine. semanticscholar.orggoogle.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) in the presence of a strong base. chemicalbook.comchemicalbook.com The base, such as sodium t-butoxide or potassium hydride, deprotonates the amino group on the thiazole, increasing its nucleophilicity and facilitating the attack on the electron-deficient pyrimidine ring. semanticscholar.orgchemicalbook.com This coupling yields N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, the direct precursor to Dasatinib. scbt.comtcichemicals.compharmaffiliates.com

Various conditions for this key coupling reaction have been reported, with optimizations aimed at maximizing yield and purity for industrial production. google.comchemicalbook.com

| Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| Potassium Hydride (KH) | Tetrahydrofuran (THF) | -25°C to -10°C | 4 hours | 98.7% | chemicalbook.comchemicalbook.com |

| Sodium t-butoxide (NaOtBu) | Tetrahydrofuran (THF) | 10-20°C | 1.5 hours | 86.4% | semanticscholar.org |

Beyond its specific role in Dasatinib synthesis, this compound is representative of the broader class of N-aryl formamides, which are versatile intermediates in organic chemistry. libretexts.org These compounds serve as stable, often solid, precursors to substituted anilines. The formyl group can act as a protecting group for the amine, which can be removed when needed.

Furthermore, N-aryl formamides can be dehydrated to form isonitriles (isocyanides). Isonitriles are highly reactive species that participate in a variety of cycloaddition and multicomponent reactions, making them valuable for constructing diverse nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

Role in Dasatinib Intermediate Synthesis

Potential as Agrochemical Precursor

The N-phenylformamide structural motif is also found in molecules developed for the agrochemical industry. For instance, N-(2,4-Dimethylphenyl)formamide is a known transformation product of the insecticide and acaricide Amitraz. nih.gov This indicates that the formamide linkage is relevant to the biological activity and environmental fate of certain pesticides.

Given that the 2-chloro-6-methylphenyl moiety is present in some commercial agrochemicals, it is plausible that this compound could serve as a precursor in the synthesis of new pesticides or fungicides. Its role would be analogous to its function in pharmaceutical synthesis: to introduce this specific substituted phenyl ring into a larger, biologically active molecule. Further research in this area could expand the applications of this compound into the field of crop protection.

Analytical Method Development for N 2 Chloro 6 Methylphenyl Formamide and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For N-(2-Chloro-6-methylphenyl)formamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful tools for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A reverse-phase HPLC (RP-HPLC) method is often the preferred approach for the quantitative analysis of this compound and the detection of its related substances. wjpmr.com Method development typically involves a systematic optimization of chromatographic conditions to achieve adequate separation and peak shape.

Method Development: The development process focuses on selecting an appropriate stationary phase, mobile phase composition, and detector wavelength. A common choice for the stationary phase is a C18 column, which provides good retention and separation for moderately polar compounds. researcher.life The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comgoogle.com The ratio of these components is adjusted to optimize the retention time and resolution of the analyte from potential impurities. Detection is typically performed using a UV detector, with the wavelength selected based on the maximum absorbance of this compound to ensure high sensitivity.

Validation: Once developed, the HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose. frontiersin.orgfda.gov Validation confirms that the method is accurate, precise, specific, linear, and robust. wjarr.comgavinpublishers.com The method demonstrated excellent linearity over a specific concentration range and high sensitivity, as indicated by its low limits of detection (LOD) and quantification (LOQ). frontiersin.org

Table 1: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

Table 2: HPLC Method Validation Summary

| Validation Parameter | Typical Acceptance Criteria | Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.035 µg/mL |

| Specificity | No interference from blank/placebo | Peak purity > 99.5% |

| Robustness | % RSD ≤ 2.0% after minor changes | Method remains unaffected by small variations |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a valuable technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying unknown impurities. While formamides can sometimes be challenging to analyze by GC due to their polarity, a well-developed method can provide excellent sensitivity and specificity.

Method Development: The development of a GC-MS method for this compound involves optimizing the injection port temperature, the oven temperature program, and the mass spectrometer settings. A capillary column with a non-polar or mid-polarity stationary phase is typically used. To improve peak shape and prevent thermal degradation, derivatization may be employed, although direct injection is often feasible. researchgate.netrsc.org The temperature program is carefully controlled to ensure the separation of the main compound from any related impurities or residual solvents. The mass spectrometer is operated in electron ionization (EI) mode, and full scan data is collected to identify compounds based on their mass spectra.

Table 3: Typical GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| MS Mode | Electron Ionization (EI), Full Scan (m/z 40-450) |

Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for the structural confirmation of this compound and the definitive identification of its impurities.

Integration of NMR and Mass Spectrometry for Structural Elucidation and Impurity Profiling

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful approach for comprehensive molecular characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its impurities. Tandem MS (MS/MS) experiments involve the fragmentation of selected ions to provide structural information. researchgate.net The fragmentation pattern of this compound can be analyzed to confirm the connectivity of its atoms and to propose structures for unknown impurities observed in the chromatographic analyses. pnrjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.

¹H NMR provides information about the number, environment, and connectivity of protons in the molecule.

¹³C NMR provides information about the carbon skeleton.

2D NMR techniques (such as COSY, HSQC, and HMBC) are used to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure.

This integrated approach is critical for impurity profiling, where unknown peaks detected by HPLC or GC can be isolated and subjected to MS and NMR analysis to determine their exact structure. This is essential for understanding the origin of impurities, whether they arise from starting materials, by-products of the synthesis, or degradation.

Validation Parameters for Analytical Methods

The validation of analytical methods is a formal process that proves a method is suitable for its intended use. wjarr.com According to ICH guidelines, key validation parameters must be evaluated. fda.govfda.gov

Table 4: Key Validation Parameters and Their Purpose

| Parameter | Purpose |

|---|---|

| Accuracy | Measures the closeness of the test results to the true value. It is often determined by recovery studies of a spiked sample matrix. gavinpublishers.com |

| Precision | Expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. ikev.org |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. gavinpublishers.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researcher.life |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ikev.org |

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(2-Chloro-6-methylphenyl)formamide and its derivatives?

The synthesis typically involves multi-step reactions, starting with functionalization of the aromatic ring. For example, N-(2-Chloro-6-methylphenyl)-trichloroacetamide is synthesized via reaction of 2-chloro-6-methylphenylamine with trichloroacetic anhydride under controlled conditions, yielding 42% crystalline product with confirmed purity via melting point (141°C) and H NMR (δ 7.23–6.98 ppm for aromatic protons) . Advanced derivatives, such as thiazolecarboxamide analogs, are synthesized by coupling intermediates like 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with piperazine derivatives in butanol and diisopropylethylamine (DIPEA) at 120°C for 4–5 hours .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods include:

- HPLC : Retention time and relative response factors (e.g., 0.4–0.7 retention time for related impurities) .

- H NMR : Aromatic proton signals (δ 7.23–6.98 ppm) and methyl group integration (δ 2.11 ppm) confirm structural assignments .

- Elemental analysis : Matching calculated vs. experimental values (e.g., C: 37.67% vs. 37.38%; N: 4.88% vs. 4.86%) .

Q. What are the critical parameters for optimizing reaction yields in the synthesis of this compound?

Key factors include:

- Temperature control : Reactions often require heating (e.g., 120°C for coupling reactions) to ensure complete conversion .

- Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (butanol) enhance reactivity .

- Stoichiometry : Precursor ratios (e.g., 1:1 for amine and anhydride) minimize byproducts .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity and stability of this compound derivatives?

Substituents like chloro and methyl groups impact electronic and steric effects:

- Chloro groups : Increase electrophilicity, facilitating nucleophilic substitution (e.g., coupling with pyrimidine amines) .

- Methyl groups : Enhance steric hindrance, affecting regioselectivity in multi-step syntheses . Comparative studies with analogs (e.g., 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) reveal distinct crystallinity and solubility profiles due to substituent variations .

Q. What methodologies are effective for identifying and quantifying genotoxic impurities in this compound?

- LC-MS/MS : Detects trace impurities (e.g., N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide ) at ppm levels using selective ion monitoring .

- HPLC-UV : Validates impurity limits (e.g., ≤0.1% for individual impurities) using relative response factors .

- Forced degradation studies : Acid/base hydrolysis and oxidation (e.g., HO) identify degradation pathways and impurity profiles .

Q. How can computational modeling aid in predicting the biological activity of novel derivatives?

- Docking studies : Predict binding affinity to targets like tyrosine kinases (e.g., Dasatinib intermediate interactions) .

- QSAR models : Correlate substituent effects (e.g., Cl, CH) with bioactivity (e.g., anticonvulsant potential in urea analogs) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize synthetic routes .

Q. What challenges arise in crystallographic characterization of this compound analogs?

- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate structure determination .

- Twinned data : SHELXL refinement resolves ambiguities in high-resolution structures .

- Thermal motion : Anisotropic displacement parameters require precise temperature control during data collection .

Q. How do solvent interactions affect the stability of this compound in pharmaceutical formulations?

- Hydrogen bonding : Formamide groups interact strongly with polar solvents (e.g., DMSO), reducing aggregation .

- pH sensitivity : Degradation in acidic/basic conditions necessitates buffered formulations (pH 6–8) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.